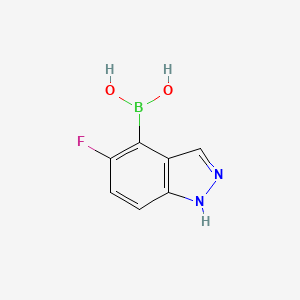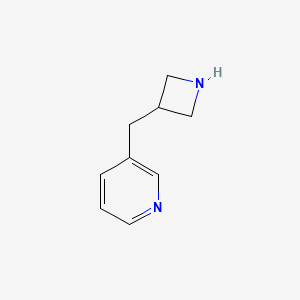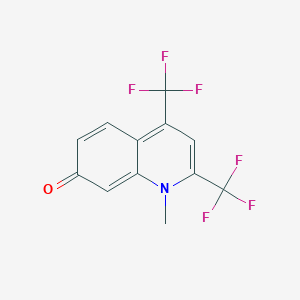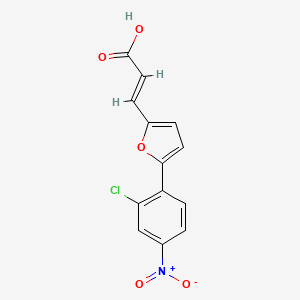
2-(2-Methylpyrimidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpyrimidin-4-yl)acetic acid is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrimidin-4-yl)acetic acid typically involves the reaction of 2-methylpyrimidine with acetic acid derivatives under controlled conditions. One common method includes the use of Grignard reagents, which react with pyrimidine N-oxides to form the desired product . Another method involves the use of organometallic intermediates, such as organolithium reagents, which are treated with borate to yield the intermediate boronate, followed by an acidic work-up to produce the final compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpyrimidin-4-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, alcohols, amines, and various substituted derivatives of this compound .
Scientific Research Applications
2-(2-Methylpyrimidin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(2-Methylpyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpyridin-4-yl)acetic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(2-Methylthiazol-4-yl)acetic acid: Contains a thiazole ring instead of a pyrimidine ring.
2-(2-Methylimidazol-4-yl)acetic acid: Features an imidazole ring in place of the pyrimidine ring.
Uniqueness
2-(2-Methylpyrimidin-4-yl)acetic acid is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds with potential therapeutic applications .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(2-methylpyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5-8-3-2-6(9-5)4-7(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
ODWKPBQRQMMEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



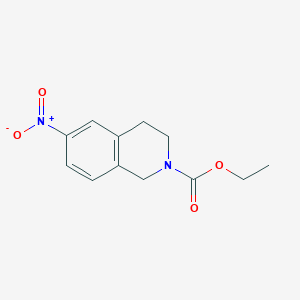

![(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11766577.png)
![4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766580.png)

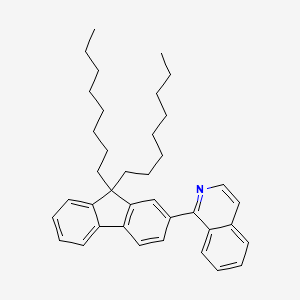

![(2R)-2-(Benzo[d][1,3]dioxol-5-yl)thiazolidine-4-carboxylic acid](/img/structure/B11766604.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11766606.png)
